molecular formula C5H12ClNO2S B1580773 Penicillamine hydrochloride CAS No. 2219-30-9

Penicillamine hydrochloride

Cat. No. B1580773
Key on ui cas rn: 2219-30-9
M. Wt: 185.67 g/mol
InChI Key: CZDHUFYOXKHLME-DFWYDOINSA-N
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Patent
US03980666

Procedure details

Ninety-three grams (0.5 mole) of D,L-penicillamine hydrochloride in 500 ml of acetone were heated at reflux temperature for 30 minutes under a nitrogen atmosphere. After distilling off the excess acetone there were obtained 113 grams of D,L-2,2,5,5-tetramethyl-thiazolidine-4-carboxylic acid. The yield amounts to 99%.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]([C:8]([OH:10])=[O:9])[C:4]([SH:7])([CH3:6])[CH3:5].[CH3:11][C:12]([CH3:14])=O>>[CH3:5][C:4]1([CH3:6])[S:7][C:12]([CH3:14])([CH3:11])[NH:2][CH:3]1[C:8]([OH:10])=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
Cl.NC(C(C)(C)S)C(=O)O
Name
Quantity
500 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 30 minutes under a nitrogen atmosphere
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
After distilling off the excess acetone there

Outcomes

Product
Name
Type
product
Smiles
CC1(C(NC(S1)(C)C)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 113 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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